molecular formula C23H19N5O4 B2921940 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide CAS No. 900009-01-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide

Cat. No.: B2921940
CAS No.: 900009-01-0
M. Wt: 429.436
InChI Key: NCICNOJGMIOJQY-VMPITWQZSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core (pyrazole and pyrimidine rings) with an acrylamide side chain. The acrylamide linker facilitates hydrogen bonding and conformational rigidity, critical for target engagement.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-14-3-6-17(9-15(14)2)28-22-18(11-25-28)23(30)27(12-24-22)26-21(29)8-5-16-4-7-19-20(10-16)32-13-31-19/h3-12H,13H2,1-2H3,(H,26,29)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCICNOJGMIOJQY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O4C_{20}H_{19}N_{3}O_{4}, with a molecular weight of approximately 365.39 g/mol. The structural features include a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyrimidine core, which are known to contribute to biological activity through various pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, a related compound was evaluated for its antiproliferative effects on various cancer cell lines. The results demonstrated that it inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 5 to 10 μM in melanoma and prostate cancer cell lines .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (μM)Mechanism of Action
Compound AA375 Melanoma5Induction of apoptosis
Compound B22Rv1 Prostate10Inhibition of cell cycle progression
Compound CMDA-MB-2317Inhibition of PI3K/AKT pathway

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Inhibition of Kinases : Similar compounds have shown to inhibit key kinases involved in cancer progression, such as GSK-3β and CDK2 . This inhibition leads to reduced proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • Cell Cycle Arrest : It has been observed that such compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Case Studies

Several case studies have been published that demonstrate the efficacy of similar compounds in preclinical models:

  • Study on Melanoma Cells : A study conducted on A375 melanoma cells indicated that treatment with a structurally similar compound resulted in a significant reduction in colony formation and increased apoptosis markers after 48 hours of treatment .
  • Prostate Cancer Model : In another study involving the 22Rv1 prostate cancer cell line, treatment with the compound led to a decrease in cell viability and induced DNA damage response pathways, suggesting potential as a therapeutic agent against prostate cancer .

Comparison with Similar Compounds

Key Observations :

  • Benzodioxole vs. Phenyl : Benzodioxole (target compound) offers metabolic stability via electron-rich aromatic systems, contrasting with phenyl’s simpler π-π stacking capability .

Physicochemical and Pharmacokinetic Properties

Tanimoto similarity analysis () and molecular networking () indicate that minor structural changes significantly alter properties:

  • Lipophilicity : The target compound’s logP is estimated to be ~3.5 (higher than ’s 3.1 and ’s 2.9) due to methyl and benzodioxole groups.
  • Solubility : Acrylamide linkers generally improve aqueous solubility compared to ester or carbamate analogs (), but steric hindrance from dimethylphenyl may reduce it.
  • Metabolic Stability : Benzodioxole resists oxidative metabolism, as seen in similar compounds (), whereas chlorophenyl () may undergo dehalogenation .

Bioactivity and Target Engagement

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are known ATP-competitive kinase inhibitors. The target compound’s dimethylphenyl group may enhance affinity for kinases with hydrophobic hinge regions (e.g., PI3K/AKT pathway targets in ).
  • Docking Variability: highlights that even minor substituent changes (e.g., chloro to methyl) alter docking scores by interacting with distinct residues (e.g., hydrophobic vs. polar contacts).

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